6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as Allopurinol, is a xanthine oxidase inhibitor that is widely used in the treatment of gout and hyperuricemia. It is a synthetic analogue of hypoxanthine, which is a natural substrate of xanthine oxidase. The drug acts by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and uric acid. Inhibition of xanthine oxidase leads to a decrease in the production of uric acid, which is the primary cause of gout and hyperuricemia.
Scientific Research Applications
Synthesis and Structural Analysis
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their potential in synthesizing various compounds. For instance, a study focused on the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione via reaction with diethylamine and formaldehyde, demonstrating its structural versatility (C. Dong, 2010). Another research outlined the synthesis of derivatives through a three-component reaction in aqueous media, showcasing the compound's adaptability in different solvents (D. Shi, Jingwen Shi, Shaofeng Rong, 2010).
Anti-inflammatory and Biological Activities
Several studies have explored the anti-inflammatory properties of derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione. For instance, the anti-inflammatory activity of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine was evaluated using the mouse ear swelling test, indicating potential therapeutic applications (Shang Lin-lin, C. Dong, 2010). Additionally, the impact of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow has been studied, revealing their potential in oxidative stress-related therapies (S. Meshcheryakova et al., 2022).
Pharmacological Potential
The compound has been investigated for its pharmacological applications. For example, studies have synthesized and tested pyrimidine derivatives for their hypotensive activity, indicating a potential for cardiovascular disease treatments (V. Kataev et al., 2014). Furthermore, derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione have been explored for their anti-Hepatitis B virus activity, showing the compound's relevance in antiviral research (W. El‐Sayed et al., 2009).
Chemical Transformation and Crystallography
The compound also plays a role in chemical transformations and crystallography. Research has been conducted on the transformation of its derivatives into other heterocyclic compounds, indicating its utility in complex chemical syntheses (Harjit Singh et al., 1992). Additionally, crystal structures involving derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione have been elucidated, contributing to our understanding of its structural properties (A. Kirfel et al., 1997).
properties
IUPAC Name |
6-hydrazinyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNIRIANAAPGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403402 | |
Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
893631-08-8 | |
Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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